molecular formula C4H6ClNO B093200 4-Chloro-3-hydroxybutyronitrile CAS No. 105-33-9

4-Chloro-3-hydroxybutyronitrile

Cat. No. B093200
CAS RN: 105-33-9
M. Wt: 119.55 g/mol
InChI Key: LHBPNZDUNCZWFL-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybutyronitrile is a chemical compound that has garnered attention in various research studies due to its potential as a precursor for pharmacologically valuable products, such as L-carnitine. It is a versatile intermediate in fine chemistry and is used in the synthesis of chiral pharmaceuticals, insect pheromones, and other biologically significant compounds .

Synthesis Analysis

The synthesis of 4-Chloro-3-hydroxybutyronitrile and its derivatives has been explored through different methods. One approach involves the reaction of 3-bromo-1-propanol with Et4N(CN) to yield 4-hydroxybutyronitrile, which can undergo further reactions to form various complexes . Another method includes the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate to produce ethyl (R)-4-chloro-3-hydroxybutyrate with high enantioselectivity using a microfluidic chip reactor . Additionally, microbial resolution has been employed to prepare optically active isomers of 4-chloro-3-acetoxybutyronitrile and 4-chloro-3-hydroxybutyronitrile using the resting cells of bacteria, achieving high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-hydroxybutyronitrile and its derivatives has been characterized using various analytical techniques. Infrared (IR) spectroscopy data suggest the presence of broad absorption bands indicative of functional groups such as O-H and C=O, which are involved in hydrogen bonding. The IR and Raman spectra have been used to propose both monomer and dimer models to explain the observed features, with evidence of strong hydrogen bonding in the compound .

Chemical Reactions Analysis

4-Chloro-3-hydroxybutyronitrile undergoes various chemical reactions, including cyclization, substitution, and microbial resolution. Cyclization reactions have been promoted by palladium(II) to form 2-iminotetrahydrofuran derivatives . Substitution reactions have been observed with nucleophiles leading to the formation of different complexes . Microbial resolution has been used to selectively hydrolyze ester functions and dehalogenate to obtain enantiomerically enriched products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-hydroxybutyronitrile derivatives are influenced by their molecular structure. The presence of chloro and hydroxy groups contributes to the compound's reactivity and its ability to form hydrogen bonds, which affect its spectroscopic characteristics and reactivity in chemical reactions. The compound's enantiomers are important as chiral building blocks due to their distinct physical and chemical properties, which are crucial for the synthesis of various pharmacologically important compounds .

Scientific Research Applications

Biocatalytic Synthesis of Optically Pure Vic-Halohydrins

  • Scientific Field : Applied Microbiology and Biotechnology .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile (CHBE) is used in the biocatalytic synthesis of optically pure vic-halohydrins . These are valuable building blocks for the synthesis of various natural products and pharmaceuticals .
  • Methods of Application : The biocatalytic synthesis involves asymmetric reductions catalyzed by ketoreductases, kinetic resolution catalyzed using lipases or esterases, stereoselective biotransformation catalyzed by halohydrin dehalogenases, asymmetric hydroxylation catalyzed by cytochrome P450 monooxygenases, asymmetric dehalogenation catalyzed by haloalkane dehalogenases, and aldehyde condensation catalyzed by aldolases .
  • Results or Outcomes : In one biotransformation, ®-4-chloro-3-hydroxybutyronitrile (CHBE) was produced in 95.2% enantiomeric excess (ee), with a yield of 65% .

Production of Chiral 3-Hydroxy-γ-Butyrolactones

  • Scientific Field : Applied Microbiology and Biotechnology .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals . These compounds are important targets for chiral building blocks in synthetic organic chemistry .
  • Methods of Application : The production involves biocatalysis (microbial and chemoenzymatic) and chemical methods involving selective hydrogenation of carbohydrate-based starting materials .
  • Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .

Synthesis of R (-)-Carnitine

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral building block in the synthesis of R (-)-carnitine .
  • Methods of Application : The specific methods of application or experimental procedures were not provided .
  • Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .

Synthesis of Hydroxypyrrolidinones

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the synthesis of hydroxypyrrolidinones, which are used as carbapenem precursors .
  • Methods of Application : The specific methods of application or experimental procedures were not provided .
  • Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .

Preparation of Atorvastatin Precursors

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the preparation of atorvastatin (A791750) precursors .
  • Methods of Application : The specific methods of application or experimental procedures were not provided .
  • Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .

Synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral reagent in asymmetric catalysis in organic synthesis. It has been used in the synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric acid .
  • Methods of Application : The specific methods of application or experimental procedures were not provided .
  • Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .

Synthesis of Hydroxypyrrolidinones

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the synthesis of hydroxypyrrolidinones, which are used as carbapenem precursors .
  • Methods of Application : The specific methods of application or experimental procedures were not provided .
  • Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .

Preparation of Atorvastatin Precursors

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile is used in the preparation of atorvastatin (A791750) precursors .
  • Methods of Application : The specific methods of application or experimental procedures were not provided .
  • Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .

Synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric Acid

  • Scientific Field : Organic Chemistry .
  • Application Summary : 4-Chloro-3-hydroxybutyronitrile is used as a chiral reagent in asymmetric catalysis in organic synthesis. It has been used in the synthesis of (-)-Carnitine and (-)-γ-amino-β-hydroxybutyric acid .
  • Methods of Application : The specific methods of application or experimental procedures were not provided .
  • Results or Outcomes : The report did not provide specific quantitative data or statistical analyses .

Safety And Hazards

4-Chloro-3-hydroxybutyronitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-hydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBPNZDUNCZWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883297
Record name Butanenitrile, 4-chloro-3-hydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-hydroxybutyronitrile

CAS RN

105-33-9
Record name 4-Chloro-3-hydroxybutanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 4-chloro-3-hydroxy-
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Record name Butanenitrile, 4-chloro-3-hydroxy-
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Record name Butanenitrile, 4-chloro-3-hydroxy-
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Record name 4-chloro-3-hydroxybutyronitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
NW Wan, ZQ Liu, F Xue, ZY Shen, YG Zheng - ChemCatChem, 2015 - Wiley Online Library
(S)‐4‐Chloro‐3‐hydroxybutyronitrile [(S)‐CHBN] was used as a chiral building block for the preparation of atorvastatin. In this study, (R,S)‐epichlorohydrin [(R,S)‐ECH] and 1,3‐dichloro…
YH Choi, KN Uhm, HK Kim - Journal of Molecular Catalysis B: Enzymatic, 2008 - Elsevier
… 4) possesses the ability to convert 4-chloro-3-hydroxybutyronitrile into the corresponding acid. … The purified nitrile hydratase was able to convert 4-chloro-3-hydroxybutyronitrile into the …
Number of citations: 13 www.sciencedirect.com
T Suzuki, H Idogaki, N Kasai - Bioorganic & Medicinal Chemistry Letters, 1996 - Elsevier
… activity so that (S)-4-chloro-3-hydroxybutyronitrile (94.5 %ee) was … 4-chloro-3-hydroxybutyronitrile by the resting cells of Pseudomonas sp OS-K-29. (S)-4-Chloro-3-hydroxybutyronitrile …
Number of citations: 9 www.sciencedirect.com
H Idogaki, N Kasai, M Takeuchi, M Hatada… - Tetrahedron …, 2001 - Elsevier
… Optically active cyanohydrins such as 4-chloro-3-hydroxybutyronitrile (BN) and 4-chloro-3-alkanoyloxybutyronitrile (acyl BN) are very important synthetic intermediates for homochiral …
Number of citations: 8 www.sciencedirect.com
HJ Park, KN Uhm, HK Kim - J Microbiol Biotechnol, 2008 - jmb.or.kr
… 7) able to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid has recently been isolated from soil. This activity has been regarded as having been caused by the …
Number of citations: 16 www.jmb.or.kr
F Johnson, JP Panella, AA Carlson - The Journal of Organic …, 1962 - ACS Publications
… of a concentrated solution of potassium cyanide on 4-chloro-3-hydroxybutyronitrile.5·6 … The use of 1,3-dichloropropanol-2 or 4-chloro-3hydroxybutyronitrile inthe buffered systemled to …
Number of citations: 34 pubs.acs.org
T Suzuki, H Idogaki, N Kasai - Enzyme and microbial technology, 1999 - Elsevier
… , propyl 4-chloro-3-hydroxybutyrate, isopropyl 4-chloro-3-hydroxybutyrate, and butyl 4-chloro-3-hydroxybutyrate were prepared from epichlorohydrin via 4-chloro-3-hydroxybutyronitrile…
Number of citations: 35 www.sciencedirect.com
U Ki-Nam - Microbiology and Biotechnology Letters, 2006 - koreascience.kr
… The 4-chloro-3hydroxybutyronitrile-hydrolyzing activities in both strains were increased dramatically by ɛ-caprolactam which was known as good inducer for nitrile hydratase. Both …
Number of citations: 6 koreascience.kr
K Maeda, Y Yamamoto, K Tomimoto, T Mase - Synlett, 2001 - thieme-connect.com
… finally we found that the desired cyclic imine 5 was smoothly generated from chloronitrile 15, readily obtainable from TBS-protection of inexpensive (R)-(+)-4chloro-3-hydroxybutyronitrile…
Number of citations: 9 www.thieme-connect.com
A Nakagawa, H Idogaki, K Kato, A Shinmyo… - Journal of bioscience and …, 2006 - Elsevier
… Racemic CHBM was prepared from epichlorohydrin via 4-chloro-3-hydroxybutyronitrile by the addition of the corresponding alcohols (28). Other substrates were purchased from Tokyo …
Number of citations: 22 www.sciencedirect.com

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